Duclauxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

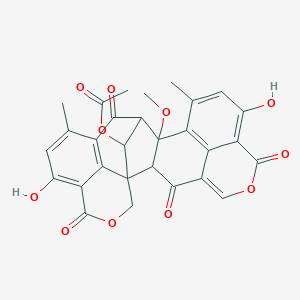

Duclauxin is a heptacyclic oligophenalenone dimer consisting of an isocoumarin and a dihydroisocoumarin unit. These two tricyclic moieties are joined by a cyclopentane ring, forming a unique hinge or castanets-like structure . This compound is primarily produced by fungi, particularly species of Penicillium and Talaromyces . It exhibits remarkable biological activities, including antitumor, enzyme inhibition, and antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of duclauxin involves several redox steps. Initially, phenalenone is synthesized through redox reactions from acetyl-CoA and malonyl-CoAs . This intermediate undergoes further redox reactions catalyzed by a series of oxidoreductases to yield the final this compound structure .

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using fungal strains known to produce this compound. The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize the yield of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Duclauxin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of this compound derivatives.

Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .

Applications De Recherche Scientifique

Chemical Structure and Biosynthesis

Duclauxin is characterized by its unique structure, which consists of an isocoumarin and a dihydroisocoumarin unit linked by a cyclopentane ring. This configuration contributes to its biological activity, particularly in inhibiting mitochondrial respiration and ATP synthesis, which is crucial for its antitumor properties .

The biosynthesis of this compound involves a series of complex redox transformations. The process begins with the oxidative cleavage of phenalenone precursors, leading to the formation of monomeric building blocks that dimerize to form duclauxins. Key enzymes involved include dioxygenases and P450 monooxygenases, which facilitate the necessary redox reactions .

Medical Applications

Antitumor Activity

this compound has shown promising antitumor effects against various cancer cell lines. It operates by inhibiting ATP synthesis, which is vital for cancer cell proliferation. Studies have documented its efficacy in suppressing tumor growth in vitro and in vivo models .

Antibacterial Properties

In addition to its antitumor capabilities, this compound exhibits notable antibacterial activity. It has been effective against several pathogenic bacteria, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

this compound derivatives have been identified as novel inhibitors of specific enzymes involved in cancer progression and bacterial infections. This property opens avenues for therapeutic interventions targeting these pathways .

Agricultural Applications

This compound's biological activities extend to agriculture, where it can be utilized as a natural pesticide or fungicide. Its ability to inhibit the growth of plant pathogens positions it as a candidate for sustainable agricultural practices .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on various tumor cell lines demonstrated significant cytotoxicity. The results indicated that this compound effectively reduced cell viability through mechanisms involving mitochondrial dysfunction and apoptosis induction.

Case Study 2: Antibacterial Activity

Research assessing the antibacterial properties of this compound derivatives found them to be effective against resistant strains of bacteria. The study highlighted the potential for developing new antibiotic treatments based on these findings.

Comparative Analysis of this compound Derivatives

| Derivative | Source | Activity | Application |

|---|---|---|---|

| This compound | Talaromyces stipitatus | Antitumor | Cancer therapy |

| Xenoclauxin | Penicillium duclauxii | Antibacterial | Antibiotic development |

| Desacetyl this compound | Penicillium duclauxii | Cytotoxic | Cancer research |

Mécanisme D'action

Duclauxin exerts its effects by inhibiting mitochondrial respiration, thereby preventing the synthesis of adenosine triphosphate . This inhibition disrupts cellular energy production, leading to cell death in tumor cells . The molecular targets and pathways involved include the mitochondrial electron transport chain and associated enzymes .

Comparaison Avec Des Composés Similaires

Cryptoclauxin: A well-known duclauxin derivative isolated from Talaromyces duclauxii.

Bacillisporins: this compound-like secondary metabolites produced by Talaromyces bacillisporus.

Talaromycesones: Another group of this compound derivatives with similar biological activities.

Uniqueness of this compound: this compound’s unique heptacyclic structure and its ability to inhibit mitochondrial respiration distinguish it from other similar compounds. Its broad spectrum of biological activities, including antitumor, enzyme inhibition, and antimicrobial properties, further highlights its uniqueness .

Activité Biologique

Duclauxin is a fascinating compound derived from certain fungal species, particularly within the Penicillium and Talaromyces genera. This article delves into its biological activities, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound is classified as a heptacyclic oligophenalenone dimer , characterized by its unique structure comprising an isocoumarin and a dihydroisocoumarin unit linked by a cyclopentane ring. This structural arrangement contributes to its diverse biological activities, particularly its ability to inhibit mitochondrial respiration, thereby preventing ATP synthesis in tumor cells .

Biological Activities

This compound exhibits a wide range of biological properties, which include:

- Antitumor Activity : this compound has shown effectiveness against various tumor cell lines by inhibiting mitochondrial respiration. This mechanism disrupts ATP production, leading to cancer cell death .

- Antimicrobial Properties : It demonstrates significant antibacterial activity against multiple pathogens, making it a candidate for developing new antibiotics .

- Cytotoxic Effects : Studies have indicated that this compound derivatives possess cytotoxic properties that could be harnessed for therapeutic purposes .

- Enzyme Inhibition : Duclauxins also act as inhibitors of certain enzymes, which can be beneficial in various biochemical applications .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of mitochondrial respiration. By disrupting the electron transport chain, this compound prevents the synthesis of ATP, leading to energy depletion in cells. This effect is particularly pronounced in rapidly dividing cancer cells .

Biosynthesis

The biosynthesis of this compound involves complex redox reactions facilitated by various enzymes. Key steps include:

- Oxidative Cleavage : Initiated by dioxygenases that cleave tricyclic phenalenones to form intermediates necessary for this compound production.

- P450 Monooxygenases : These enzymes catalyze critical oxidative coupling reactions that form the initial carbon-carbon bonds in this compound's structure .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antitumor Efficacy : A study highlighted the effectiveness of this compound against several cancer cell lines, demonstrating its potential as a chemotherapeutic agent .

- Antibacterial Properties : Research has shown that this compound derivatives exhibit considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting their use in treating bacterial infections .

- Cytotoxicity Assessment : Cytotoxic assays have revealed that certain this compound derivatives can induce apoptosis in cancer cells, further supporting their potential therapeutic applications .

Comparative Table of Biological Activities

Propriétés

Numéro CAS |

1732-37-2 |

|---|---|

Formule moléculaire |

C29H22O11 |

Poids moléculaire |

546.5 g/mol |

Nom IUPAC |

[(1R,2R,13S,14S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate |

InChI |

InChI=1S/C29H22O11/c1-9-5-14(32)18-20-15(9)23(34)21-25(40-11(3)30)28(20,8-39-27(18)36)24-22(33)12-7-38-26(35)17-13(31)6-10(2)19(16(12)17)29(21,24)37-4/h5-7,21,24-25,31-32H,8H2,1-4H3/t21-,24+,25-,28-,29+/m0/s1 |

Clé InChI |

WBQDAYWQELBEPU-FKKRYKJISA-N |

SMILES |

CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |

SMILES isomérique |

CC1=CC(=C2C3=C1C(=O)[C@H]4[C@@H]([C@]3(COC2=O)[C@@H]5[C@]4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |

SMILES canonique |

CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |

Synonymes |

(8R,16S)-16-Acetoxy-8a,15aβ-dihydro-4,11-dihydroxy-8aβ-methoxy-6,9-dimethyl-7H-8,15bα-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g:3,4,5-d'e']bis[2]benzopyran-3,7,12,15(8H)-tetrone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.